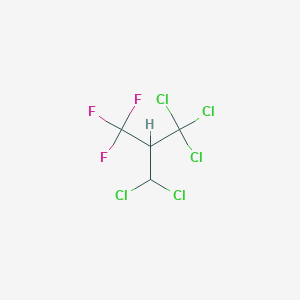
2-Chloroadenosine 5'-Monophosphate Ditriethylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt is a chemical compound with the molecular formula C10H13ClN5O7P . 2 C6H15N and a molecular weight of 584.046 g/mol . It is a derivative of adenosine monophosphate, where a chlorine atom replaces one of the hydrogen atoms in the adenine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt typically involves the chlorination of adenosine 5’-monophosphate. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom. The resulting product is then reacted with triethylamine to form the ditriethylamine salt .
Industrial Production Methods
Industrial production of 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt has a wide range of applications in scientific research:
Mécanisme D'action
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt exerts its effects primarily through the modulation of adenosine receptors. The compound binds to these receptors, influencing various cellular signaling pathways. This interaction can lead to changes in cellular metabolism, gene expression, and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroadenosine: A closely related compound where the phosphate group is absent.
Adenosine 5’-Monophosphate: The parent compound without the chlorine substitution.
2-Chloro-5’-adenylic Acid: Another derivative with similar structural features.
Uniqueness
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt is unique due to its specific substitution pattern and the presence of the triethylamine salt. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C16H28ClN6O7P |
|---|---|
Poids moléculaire |
482.9 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H13ClN5O7P.C6H15N/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21;1-4-7(5-2)6-3/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1 |
Clé InChI |
IUOHPCCQBWKLON-GWTDSMLYSA-N |
SMILES isomérique |
CCN(CC)CC.C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N |
SMILES canonique |
CCN(CC)CC.C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)

![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)



![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)





![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)
